molecular formula C20H17N5O B10926378 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011398-53-0

1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926378
CAS No.: 1011398-53-0
M. Wt: 343.4 g/mol
InChI Key: CJFCMLJBWRCSNW-UHFFFAOYSA-N
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Description

1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and phenyl groups, along with the pyridinyl moiety, can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

1011398-53-0

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

1-ethyl-6-phenyl-N-pyridin-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17N5O/c1-2-25-19-16(13-22-25)15(20(26)24-18-10-6-7-11-21-18)12-17(23-19)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,24,26)

InChI Key

CJFCMLJBWRCSNW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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